molecular formula C18H18N6O4S B12174196 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B12174196
M. Wt: 414.4 g/mol
InChI Key: VCAZBQISNWLAFF-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrazole ring, a methoxy group, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Methoxy Group: This step involves the methylation of a phenolic hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidinone Ring: This can be synthesized through the cyclization of an appropriate amine with a carboxylic acid derivative.

    Sulfonamide Formation: The final step involves the reaction of the sulfonyl chloride with the amine group to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The tetrazole ring can mimic carboxylate groups, allowing the compound to interact with proteins and enzymes in a manner similar to natural substrates.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
  • N-Acetyl-L-tryptophan

Uniqueness

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is unique due to its combination of a tetrazole ring, methoxy group, and sulfonamide linkage. This structural combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H18N6O4S

Molecular Weight

414.4 g/mol

IUPAC Name

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C18H18N6O4S/c1-28-17-9-4-13(11-16(17)24-12-19-21-22-24)20-29(26,27)15-7-5-14(6-8-15)23-10-2-3-18(23)25/h4-9,11-12,20H,2-3,10H2,1H3

InChI Key

VCAZBQISNWLAFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)N4C=NN=N4

Origin of Product

United States

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